![molecular formula C21H20N4O2S B3008791 3-oxo-2-phenyl-5-propyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921833-89-8](/img/structure/B3008791.png)
3-oxo-2-phenyl-5-propyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-oxo-2-phenyl-5-propyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide" is a complex molecule that likely exhibits a range of biological activities and chemical properties. While the specific compound is not directly mentioned in the provided papers, similar compounds with pyrazole and pyridine moieties have been synthesized and studied for various biological activities and chemical properties.
Synthesis Analysis
The synthesis of related pyrazole and pyridine derivatives typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of 1,5-disubstituted-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxamides was achieved in six steps from commercially available dialkyl acetone-1,3-dicarboxylate . Similarly, phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized via a ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry, as well as X-ray crystallography . For example, the structure of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was elucidated using these techniques, revealing a twisted conformation between the pyrazole and thiophene rings . Such detailed structural analysis is crucial for understanding the chemical behavior of the compound.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions depending on their functional groups. The functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and its acid chloride with 2,3-diaminopyridine have been studied, leading to different products under varying conditions . These reactions are typically guided by the electronic properties of the substituents and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as thermal stability, solubility, and reactivity, are influenced by their molecular structure. For instance, the compound 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was found to be thermally stable up to 190°C . The intermolecular interactions, such as hydrogen bonding and π-interactions, play a significant role in the stability and reactivity of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- This compound has been utilized in the synthesis of novel heterocyclic compounds. For instance, Kumar and Mashelker (2007) synthesized various 1,2,4‐Oxadiazole derivatives starting from related compounds, indicating its potential in developing novel pharmacologically active compounds (N. Kumar & Uday C. Mashelker, 2007).
- Grošelj et al. (2015) described the synthesis of 1,5-disubstituted versions of this compound, indicating its versatility in creating diverse molecular structures (Uroš Grošelj et al., 2015).
Potential Biological Activities
- In the realm of medicinal chemistry, derivatives of this compound have been explored for their potential biological activities. For example, Samala et al. (2013) synthesized derivatives for evaluating their inhibition of Mycobacterium tuberculosis, showcasing its potential in developing novel therapeutics (Ganesh Samala et al., 2013).
- Bilavendran et al. (2019) synthesized analogs and assessed their anti-inflammatory properties, indicating the compound's relevance in inflammation and immune response research (J. Dennis Bilavendran et al., 2019).
Chemical Transformations and Structural Studies
- The compound and its derivatives have been subjects of chemical transformation studies, providing insights into their structural and functional properties. Prabhuswamy et al. (2016) conducted crystal structure and Hirshfeld surface analysis of a derivative, contributing to a deeper understanding of its chemical nature (M. Prabhuswamy et al., 2016).
Antimicrobial and Anticancer Activities
- Research has also been focused on evaluating the antimicrobial and anticancer activities of this compound's derivatives. Gouda et al. (2010) and Rahmouni et al. (2016) synthesized new derivatives and evaluated their antimicrobial and anticancer properties, showcasing the compound's potential in addressing critical health issues (M. Gouda et al., 2010); (A. Rahmouni et al., 2016).
Eigenschaften
IUPAC Name |
3-oxo-2-phenyl-5-propyl-N-(thiophen-2-ylmethyl)pyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-2-10-24-13-17(20(26)22-12-16-9-6-11-28-16)19-18(14-24)21(27)25(23-19)15-7-4-3-5-8-15/h3-9,11,13-14H,2,10,12H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPWVDCZSSRJNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((4-((2,5-dimethoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol](/img/structure/B3008710.png)
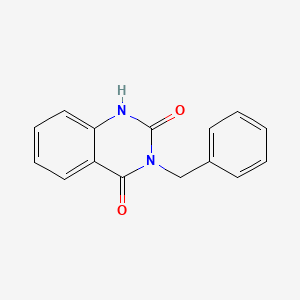
![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/no-structure.png)
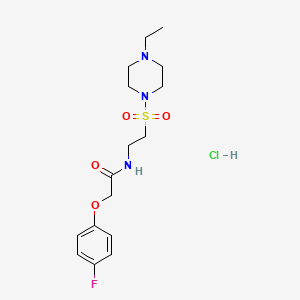
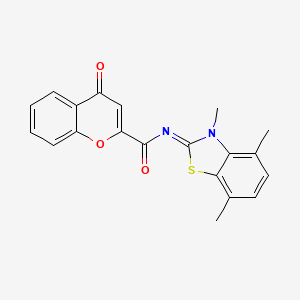
![4-(N,N-diethylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3008719.png)
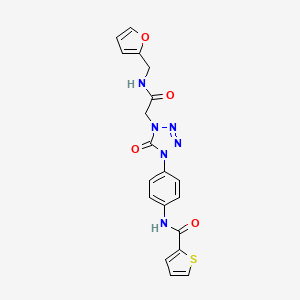
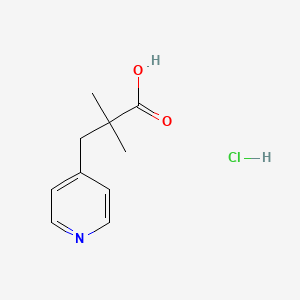
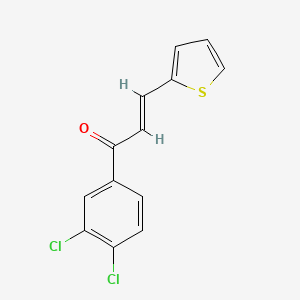
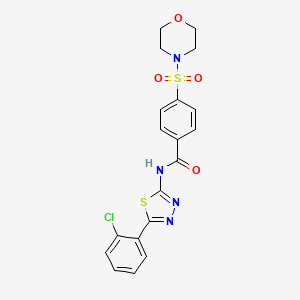
![2-Chloro-3-{4-[(2,6-dimethylmorpholino)carbonyl]piperidino}naphthoquinone](/img/structure/B3008729.png)
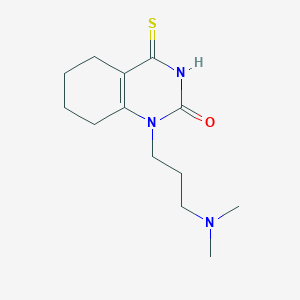
![1-(3,5-dichlorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole](/img/structure/B3008731.png)